Cas no 4587-00-2 (1-(2-Methyloxiran-2-yl)ethan-1-one)

1-(2-Methyloxiran-2-yl)ethan-1-one is an epoxide-functionalized ketone with notable reactivity due to its strained oxirane ring and carbonyl group. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of fine chemicals and pharmaceuticals. Its structural features enable participation in ring-opening reactions, nucleophilic additions, and polymerization processes. The presence of both epoxy and ketone functionalities allows for selective modifications, making it valuable in multi-step synthetic routes. High purity grades are available to ensure consistent performance in research and industrial applications. Proper handling is required due to its potential sensitivity to moisture and reactive conditions.
1-(2-Methyloxiran-2-yl)ethan-1-one structure
4587-00-2 structure
Product Name:1-(2-Methyloxiran-2-yl)ethan-1-one
CAS No:4587-00-2
MF:C5H8O2
MW:100.115821838379
MDL:MFCD00276568
CID:1520988
PubChem ID:244140
Update Time:2025-06-08

1-(2-Methyloxiran-2-yl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(2-Methyloxiran-2-yl)ethan-1-one
    • 3-methyl-3,4-epoxy-2-butanone
    • BTB13294
    • NSC54744
    • 2-acetyl-2-methyloxirane
    • KST-1B5244
    • 1-(2-Methyl-2-oxiranyl)-1-ethanon
    • 1-(2-methyloxiranyl)-ethanone
    • CTK1D8178
    • methylisopropylketone epoxide
    • AC1Q5CBQ
    • 2-methyl-2-acetyloxirane
    • 1-(2-methyloxiran-2-yl)ethanone
    • AKOS006346535
    • DB-070692
    • Z1201620091
    • MFCD00276568
    • EN300-214592
    • SCHEMBL756617
    • DTXSID10288211
    • J-503046
    • NSC-54744
    • 4587-00-2
    • MDL: MFCD00276568
    • Inchi: 1S/C5H8O2/c1-4(6)5(2)3-7-5/h3H2,1-2H3
    • InChI Key: MQUWXOWAAZHBSG-UHFFFAOYSA-N
    • SMILES: O1CC1(C(C)=O)C

Computed Properties

  • Exact Mass: 100.05200
  • Monoisotopic Mass: 100.052
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 1
  • Complexity: 109
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 29.6Ų

Experimental Properties

  • Color/Form: No data available
  • Density: 1.065
  • Melting Point: No data available
  • Boiling Point: 127.1°C at 760 mmHg
  • Flash Point: 30.3°C
  • Refractive Index: 1.437
  • PSA: 29.60000
  • LogP: 0.36430
  • Vapor Pressure: 11.3±0.2 mmHg at 25°C

1-(2-Methyloxiran-2-yl)ethan-1-one Customs Data

  • HS CODE:2914190090
  • Customs Data:

    China Customs Code:

    2914190090

    Overview:

    2914190090 Other acyclic ketones without other oxygen-containing groups.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914190090 other acyclic ketones without other oxygen function.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

1-(2-Methyloxiran-2-yl)ethan-1-one Pricemore >>

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Additional information on 1-(2-Methyloxiran-2-yl)ethan-1-one

Introduction to 1-(2-Methyloxiran-2-yl)ethan-1-one (CAS No. 4587-00-2)

1-(2-Methyloxiran-2-yl)ethan-1-one, identified by the chemical abstracts service number 4587-00-2, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic ketone features a unique structural framework that has garnered considerable attention from the scientific community due to its versatile reactivity and potential applications in drug discovery and material science. The compound's molecular structure consists of an oxirane ring substituted with a methyl group at the 2-position, fused to an acetyl group at the 1-position, forming an intriguing scaffold for chemical modifications and functionalization.

The 1-(2-Methyloxiran-2-yl)ethan-1-one molecule exhibits remarkable chemical properties that make it a valuable intermediate in synthetic chemistry. The presence of the oxirane ring, also known as an epoxide, introduces a high degree of reactivity, particularly in nucleophilic ring-opening reactions. This characteristic allows for the introduction of various functional groups at specific positions, enabling the synthesis of more complex molecules. The ketone group further enhances its utility as a precursor in condensation reactions, leading to the formation of amides, imines, and other heterocyclic compounds.

In recent years, 1-(2-Methyloxiran-2-yl)ethan-1-one has been extensively studied for its potential applications in pharmaceutical development. Researchers have explored its role as a building block in the synthesis of bioactive molecules, including antimicrobial agents and anti-inflammatory drugs. The oxirane moiety's ability to undergo controlled ring-opening reactions has been leveraged to create novel derivatives with enhanced pharmacological properties. For instance, studies have demonstrated its utility in generating compounds with inhibitory effects on certain enzymes implicated in metabolic disorders.

The compound's significance extends beyond medicinal chemistry into materials science. Its structural features make it a candidate for polymer modification and the development of advanced materials with tailored properties. The oxirane ring can participate in copolymerization reactions, leading to polymers with improved mechanical strength and thermal stability. Additionally, the ketone group provides a site for further functionalization, allowing for the integration of other functionalities such as UV absorbers or flame retardants.

Recent advancements in synthetic methodologies have further highlighted the importance of 1-(2-Methyloxiran-2-yl)ethan-1-one as a key intermediate. Transition-metal-catalyzed reactions have been particularly effective in facilitating transformations involving this compound, enabling more efficient and selective syntheses. These methods have opened new avenues for constructing complex molecular architectures with precision and high yields.

The pharmaceutical industry has taken note of these developments, with several companies investing in research aimed at optimizing synthetic routes to 1-(2-Methyloxiran-2-yl)ethan-1-one and its derivatives. The demand for this compound is driven by its potential to serve as a precursor for next-generation therapeutics targeting various diseases. Collaborative efforts between academic institutions and pharmaceutical firms are yielding promising results, with early clinical trials indicating the efficacy of certain derivatives in treating inflammatory conditions.

Moreover, the environmental impact of synthesizing 1-(2-Methyloxiran-2-yl)ethan-1-one has been a focus of research efforts. Green chemistry principles are being applied to develop more sustainable synthetic pathways that minimize waste and reduce energy consumption. These initiatives align with global efforts to promote eco-friendly chemical processes without compromising on efficiency or yield.

The versatility of 1-(2-Methyloxiran-2-yl)ethan-1-one is further underscored by its role in agrochemical research. Derivatives of this compound have shown promise as intermediates in the synthesis of pesticides and herbicides with improved environmental profiles. By incorporating biodegradable functional groups, scientists aim to develop agrochemicals that are effective yet less harmful to ecosystems.

In conclusion, 1-(2-Methyloxiran-2-yl)ethan-1-one (CAS No. 4587-00-2) stands out as a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features and reactivity make it indispensable in pharmaceutical research, materials science, and environmental chemistry. As ongoing studies continue to uncover new possibilities for this molecule, 1-(2-Methyloxiran-2-yethyl) ethan - 1 - one is poised to remain at the forefront of innovation in organic chemistry.

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